molecular formula C18H14F3N3O2S2 B2752075 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 864922-44-1

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2752075
CAS No.: 864922-44-1
M. Wt: 425.44
InChI Key: MMZFMEXTNQVKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the target compound) features a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-14-7-5-11(6-8-14)16-23-17(28-24-16)27-10-15(25)22-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZFMEXTNQVKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel thiadiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C17H14F3N2O2S2
  • Molecular Weight : 342.43 g/mol
  • Purity : Typically around 95% .

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been reported to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter metabolism, potentially leading to elevated levels of serotonin and norepinephrine in the brain, which could improve mood and cognitive functions .
  • Antimicrobial Activity : The compound disrupts membrane integrity in fungal cells, inhibiting their growth. This mechanism suggests potential applications in treating fungal infections .

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of thiadiazole derivatives, including this compound:

  • Cytotoxicity : Research indicates that derivatives of 1,3,4-thiadiazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 4.27 µg/mL against skin cancer (SK-MEL-2) to lower values in other cancer types .
  • Mechanism : The anticancer activity is often linked to the inhibition of key cellular pathways involved in proliferation and survival .

Neuroprotective Effects

The compound has shown promise in neuroprotection:

  • Cognitive Improvement : In animal models, it has been observed to reduce cognitive impairments and enhance neuropsychic behavior, suggesting potential use in treating depression and anxiety disorders .

Antimicrobial Activity

The compound's ability to inhibit fungal growth highlights its potential as an antimicrobial agent:

  • Fungal Inhibition : It acts by disrupting the integrity of fungal cell membranes, which is critical for their survival .

Data Table: Biological Activities Overview

Activity TypeEffectivenessTarget Cells/OrganismsReference
AnticancerSignificant cytotoxicitySK-MEL-2, A549 (lung), HCT15 (colon)
NeuroprotectiveCognitive improvementMouse models
AntimicrobialFungal growth inhibitionVarious fungi

Case Studies

  • Anticancer Efficacy Study : A study evaluated a series of thiadiazole derivatives for their anticancer properties against several cell lines. The compound demonstrated notable activity against breast cancer cells with an IC50 value significantly lower than standard chemotherapy agents .
  • Neuroprotective Assessment : In a controlled experiment involving mice subjected to stress-induced cognitive decline, treatment with the compound resulted in improved performance in memory tasks compared to untreated controls, indicating its potential as a therapeutic agent for mood disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A549 (lung cancer) : The compound demonstrates notable growth inhibition.
  • MDA-MB-231 (breast cancer) : Similar cytotoxic effects have been observed.

The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell proliferation and survival. Specifically, compounds with thiadiazole scaffolds have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell survival .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting membrane integrity in pathogens, which leads to inhibited growth. This mode of action suggests its utility in treating infections caused by resistant strains of bacteria and fungi.

Neuroprotective Effects

In cellular models, the compound has demonstrated significant neuroprotective effects, reducing cognitive damage and improving neuropsychic behavior in animal models. This suggests potential applications in treating neurological disorders such as depression.

Biochemical Interactions

The compound has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters, providing therapeutic benefits in mood disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReferences
AnticancerA549 (lung cancer)Inhibition of DNA/RNA synthesis
AnticancerMDA-MB-231 (breast cancer)Inhibition of key cellular pathways
AntimicrobialVarious pathogensDisruption of membrane integrity
NeuroprotectiveMouse modelsMAO-A inhibition; improvement in neuropsychic behavior

Synthesis and Production

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process:

  • Reagents : The synthesis often requires specific precursors such as methoxyphenylthiourea and trifluoromethylphenyl acetamide.
  • Reaction Conditions : The reaction is usually conducted under controlled conditions to optimize yield and purity, often using solvents like ethanol under reflux conditions.
  • Industrial Production : While specific industrial methods are not well-documented, scaling up laboratory synthesis involves optimizing reaction conditions for efficiency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

1,2,4-Thiadiazole Derivatives
  • : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide replaces the 1,2,4-thiadiazole with a 1,3,4-thiadiazole core. The absence of a thioether linkage (replaced by a mercapto group) reduces stability but may increase reactivity. The 4-trifluoromethylphenyl acetamide substituent is retained, suggesting shared electronic properties .
  • : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a dihydrothiadiazole ring with a fluorophenyl group. The saturated ring and acetyl substitution differ from the target compound’s aromatic thiadiazole and methoxyphenyl group, likely altering conformational flexibility and binding interactions .
1,2,4-Triazole Derivatives
  • : 2-((4-(3-Methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide replaces the thiadiazole with a triazole core. The trifluoromethylphenyl acetamide is conserved, but the 3-methylphenyl and p-tolylthio substituents introduce bulkier hydrophobic interactions compared to the target compound’s methoxyphenyl group .
Thiazole Derivatives
  • : Thiazole-thiadiazole hybrids like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide exhibit anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2). The thiazole-thiadiazole scaffold highlights the importance of fused heterocycles, though the target compound’s simpler thiadiazole may offer synthetic advantages .

Substituent Impact on Bioactivity

  • Methoxy vs. Trifluoromethyl Groups :
    • The methoxy group in the target compound enhances solubility and π-stacking interactions, whereas the trifluoromethyl group increases lipophilicity and metabolic resistance. Similar trifluoromethylphenyl acetamides in (N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide) show enhanced binding to hydrophobic enzyme pockets .
  • Thioether vs. Mercapto Linkages :
    • The thioether in the target compound improves stability over mercapto-containing analogs (e.g., ), which are prone to oxidation. This modification is critical for oral bioavailability .

Structural-Activity Relationships (SAR)

  • Heterocycle Rigidity : The aromatic 1,2,4-thiadiazole in the target compound likely enforces planar geometry, favoring intercalation with DNA or enzyme active sites, as seen in related thiadiazole antitumor agents .
  • Electron Effects : The electron-donating methoxy group may enhance hydrogen bonding, while the electron-withdrawing trifluoromethyl group stabilizes charge-transfer interactions, a feature exploited in kinase inhibitors ( ) .
  • Bulk vs. Activity : Bulky substituents (e.g., p-tolylthio in ) may hinder target engagement compared to the target compound’s compact methoxyphenyl group .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:
The synthesis of this compound requires multi-step reactions involving thiadiazole ring formation, thioether linkage, and amide coupling. Key considerations include:

  • Reaction Conditions: Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis or oxidation of sensitive groups like thioethers and trifluoromethyl .
  • Catalysts: Employ potassium carbonate or similar bases to facilitate nucleophilic substitutions, as seen in analogous acetamide syntheses .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC should track reaction progress, with quenching and workup protocols adjusted to minimize side products .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from polar aprotic solvents improves purity .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:
A combination of spectroscopic and spectrometric methods is critical:

  • NMR Spectroscopy: 1H/13C NMR identifies aromatic protons (e.g., 4-methoxyphenyl at δ 3.8–4.0 ppm) and trifluoromethyl groups (δ ~120–125 ppm in 19F NMR) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragments, such as the cleavage of the thiadiazole-thioether bond .
  • X-ray Crystallography: Resolves 3D conformation, particularly for verifying stereoelectronic effects of the trifluoromethyl group .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Answer:
A tiered approach is recommended:

  • In Silico Studies: Perform molecular docking with target proteins (e.g., kinases, GPCRs) to predict binding affinities. Focus on the thiadiazole and trifluoromethyl groups, which often interact with hydrophobic pockets .
  • In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For enzyme targets, conduct inhibition assays with IC50 determination .
  • Cellular Models: Test cytotoxicity and target modulation in cell lines (e.g., cancer, inflammatory) using Western blotting or qPCR to track downstream biomarkers .

Advanced: How to resolve contradictions in biological activity data between structural analogs?

Answer:
Discrepancies often arise from subtle structural differences. A systematic analysis includes:

  • SAR Studies: Compare analogs (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess how substituents affect activity. For example, electron-donating groups may enhance binding to certain targets .
  • Physicochemical Profiling: Measure logP, solubility, and metabolic stability. The trifluoromethyl group’s lipophilicity may improve membrane permeability but reduce aqueous solubility .
  • Data Normalization: Account for assay variability (e.g., cell passage number, reagent batches) by retesting compounds side-by-side under standardized conditions .

Advanced: What methodologies assess metabolic stability and in vivo toxicity?

Answer:

  • Metabolic Stability:
    • Microsomal Assays: Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like hydroxylated thiadiazoles .
    • CYP Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Toxicity:
    • Acute Toxicity (OECD 423): Administer escalating doses to rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
    • Genotoxicity: Conduct Ames tests for mutagenicity and micronucleus assays for chromosomal damage .

Advanced: How to address synthetic challenges in scaling up the compound for preclinical studies?

Answer:

  • Process Chemistry Optimization:
    • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
    • Use flow chemistry for exothermic steps (e.g., thiadiazole ring closure) to improve safety and reproducibility .
  • Quality Control: Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.